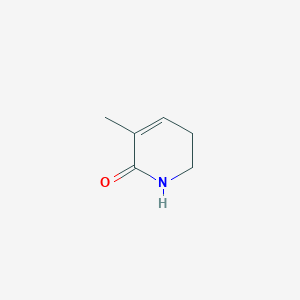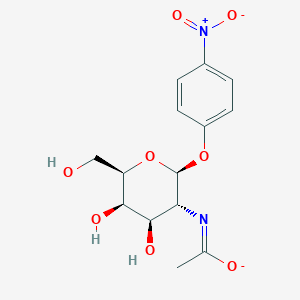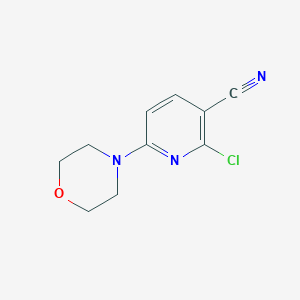
2-Chloro-6-morpholinonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-morpholinonicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a nicotinonitrile core, with a chlorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholinonicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with morpholine. The process can be carried out under mild conditions, often using an organic solvent such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound can be purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-morpholinonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-morpholinonicotinonitrile, while oxidation with hydrogen peroxide can produce this compound N-oxide .
Aplicaciones Científicas De Investigación
2-Chloro-6-morpholinonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Chloro-6-morpholinonicotinonitrile include:
2-Chloro-6-methylaniline: Another chloro-substituted heterocyclic compound with different functional groups.
Nicotinonitrile: A simpler nitrile derivative of nicotinic acid.
2-Chloroquinoline-3-carbaldehyde: A related compound with a quinoline core and a chloro substituent
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C10H10ClN3O |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
2-chloro-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10ClN3O/c11-10-8(7-12)1-2-9(13-10)14-3-5-15-6-4-14/h1-2H,3-6H2 |
Clave InChI |
OYLZNPWZESZNMO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


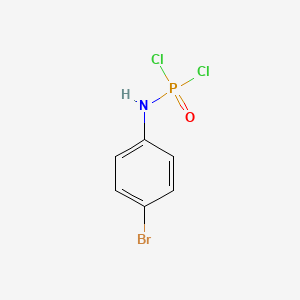
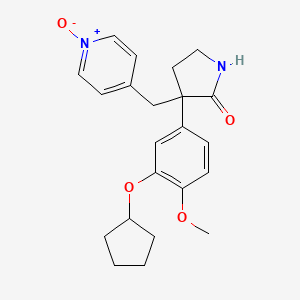
![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)



![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
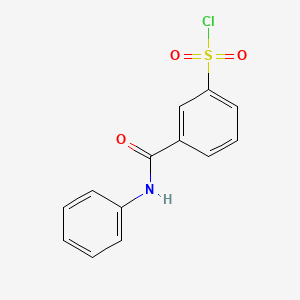
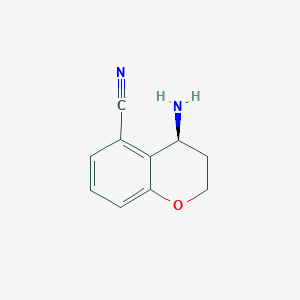

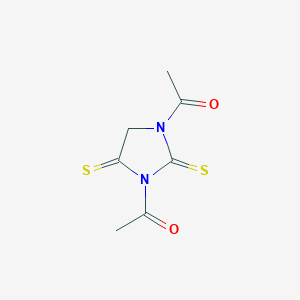
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
